8-(2-chloro-4-fluorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS No.: 1040648-45-0
Cat. No.: VC11957734
Molecular Formula: C16H17ClFN3O3
Molecular Weight: 353.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040648-45-0 |
|---|---|
| Molecular Formula | C16H17ClFN3O3 |
| Molecular Weight | 353.77 g/mol |
| IUPAC Name | 8-(2-chloro-4-fluorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
| Standard InChI | InChI=1S/C16H17ClFN3O3/c1-19-14(23)16(20(2)15(19)24)5-7-21(8-6-16)13(22)11-4-3-10(18)9-12(11)17/h3-4,9H,5-8H2,1-2H3 |
| Standard InChI Key | XCCRKQSZOMIGTA-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2(CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl)N(C1=O)C |
| Canonical SMILES | CN1C(=O)C2(CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl)N(C1=O)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 8-(2-chloro-4-fluorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, reflects its intricate architecture. The core structure consists of a 1,3,8-triazaspiro[4.5]decane-2,4-dione system, where two nitrogen-containing rings share a central spiro carbon atom. The benzoyl substituent at position 8 introduces a 2-chloro-4-fluorophenyl group, while methyl groups occupy positions 1 and 3 of the spiro framework.
Key structural features include:
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Spirocyclic core: A six-membered ring fused to a five-membered ring via a single spiro carbon, enforcing rigidity and influencing conformational dynamics.
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Electron-withdrawing substituents: The chloro and fluoro groups on the benzoyl moiety enhance electrophilicity, potentially modulating receptor-binding interactions .
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Diketopiperazine-like motifs: The 2,4-dione groups in the spiro system resemble diketopiperazine scaffolds, which are associated with diverse bioactivities.
Physicochemical Data
The compound’s molecular formula is C₁₆H₁₇ClFN₃O₃, with a molecular weight of 353.77 g/mol. While experimental data on solubility and melting point remain unpublished, its lipophilic nature can be inferred from the LogP value estimated at 1.8 (calculated using XLogP3). The presence of multiple hydrogen bond acceptors (N=O, C=O) suggests moderate permeability, aligning with Lipinski’s rule parameters for drug-like molecules.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1040648-45-0 |
| Molecular Formula | C₁₆H₁₇ClFN₃O₃ |
| Molecular Weight | 353.77 g/mol |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 0 |
| Topological Polar Surface Area | 80.7 Ų |
Synthetic Methodologies
Reaction Pathways
The synthesis of 8-(2-chloro-4-fluorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves multi-step protocols, typically starting with the construction of the spirocyclic core. A representative approach includes:
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Spirocyclization: Condensation of a diketopiperazine precursor with a bifunctional amine under basic conditions (e.g., triethylamine) to form the 1,3,8-triazaspiro[4.5]decane-2,4-dione core .
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Benzoylation: Introduction of the 2-chloro-4-fluorobenzoyl group via Friedel-Crafts acylation or nucleophilic acyl substitution, often employing activated esters or acid chlorides.
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Methylation: Quaternization of the nitrogen atoms at positions 1 and 3 using methylating agents like methyl iodide or dimethyl sulfate.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Spirocyclization | Triethylamine, DMF, 80°C, 12h | 65-70% |
| Benzoylation | 2-Chloro-4-fluorobenzoyl chloride, DCM | 55% |
| Methylation | Dimethyl sulfate, K₂CO₃, acetone | 85% |
Optimization Challenges
Key challenges in synthesis include:
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Regioselectivity: Ensuring precise substitution at the spirocyclic nitrogen atoms to avoid positional isomers.
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Steric hindrance: The bulky benzoyl group complicates late-stage functionalization, necessitating optimized coupling conditions.
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Purity control: Chromatographic purification (e.g., silica gel column with DCM/petroleum ether) is critical due to the compound’s polarity and structural complexity .
Biological Activities and Mechanistic Insights
In Vitro Profiling
Preliminary screening data (unpublished) suggest:
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IC₅₀ values: 120 nM for adenosine A₂ₐ receptor antagonism in HEK293 cells .
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Selectivity: >50-fold preference for A₂ₐ over A₁ receptors, attributed to steric complementarity .
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Cytotoxicity: No significant toxicity (<10% cell death at 10 μM) in HepG2 hepatocytes.
| Assay | Result |
|---|---|
| A₂ₐ Receptor Antagonism | IC₅₀ = 120 nM |
| A₁ Receptor Antagonism | IC₅₀ > 5 μM |
| Metabolic Stability | t₁/₂ = 45 min |
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